molecular formula C13H10N2OS2 B2877916 7-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 1454371-04-0

7-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No. B2877916
CAS RN: 1454371-04-0
M. Wt: 274.36
InChI Key: QZIPQFKTZCVKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one” belongs to a class of organic compounds known as pyrimidines and pyrimidine derivatives. These are aromatic heterocyclic compounds containing a pyrimidine ring, which is a six-member aromatic heterocycle made up of two nitrogen atoms (at positions 1 and 3) and four carbon atoms .


Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3, and four carbon atoms. The presence of nitrogen atoms gives these compounds unique chemical properties, including the ability to participate in hydrogen bonding .


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic substitution, and reduction. The exact reactions that “this compound” can undergo would depend on the specific functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Pyrimidines are generally soluble in water and have a high melting point due to their aromaticity .

Scientific Research Applications

Antitumor Activity

Research on derivatives of thieno[3,2-d]pyrimidin-4(1H)-one, including structures similar to 7-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, has shown promising antitumor activities. Novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives were synthesized and evaluated for their antitumor efficacy. These compounds displayed potent anticancer activity, comparable to that of doxorubicin, against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cells (Hafez & El-Gazzar, 2017).

Antimicrobial and Antioxidant Activities

Another study focused on the synthesis of 7-thioxo[1,3]thiazolo[3,2-c]pyrimidine derivatives demonstrated their antimicrobial and antioxidant activities. Some of the synthesized compounds showed a significant antibacterial effect against various test cultures, with activities close to or better than the control drug, vancomycin. One particular compound exhibited promising antioxidant effects, indicating potential for further structural modifications to enhance this activity (Litvinchuk et al., 2021).

Antibacterial and Antifungal Activity

A study on the microwave-assisted synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates revealed these compounds' potent in vitro antibacterial and antifungal activities. These synthesized compounds demonstrated significant antimicrobial activity against a range of gram-positive and gram-negative bacteria, as well as antifungal activity against strains like Aspergillus Niger and Penicillium chrysogenum (Bhat, Shalla, & Dongre, 2015).

Future Directions

The future directions in the study of pyrimidine derivatives could involve the development of new synthesis methods, the discovery of new biological activities, and the design of more potent and selective drugs .

properties

IUPAC Name

7-(4-methylphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c1-7-2-4-8(5-3-7)9-6-18-11-10(9)14-13(17)15-12(11)16/h2-6H,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIPQFKTZCVKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2NC(=S)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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